2,3,6-Trichlorotoluene

説明

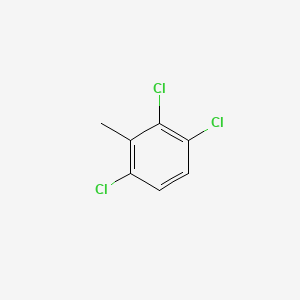

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4-trichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYYBZNZSSNYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047767 | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2077-46-5 | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2077-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2077-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M2L15Z6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3,6 Trichlorotoluene

Direct Chlorination Approaches to Trichlorotoluene Isomers

Direct chlorination of toluene (B28343) with chlorine gas is a primary industrial method for producing trichlorotoluene isomers. chembk.com This process is an electrophilic aromatic substitution reaction where chlorine atoms are introduced onto the benzene (B151609) ring of the toluene molecule. researchgate.net

Catalytic Systems in Toluene Chlorination for 2,3,6-Trichlorotoluene Synthesis

The regioselectivity of toluene chlorination is heavily influenced by the catalytic system employed. While the methyl group in toluene typically directs incoming electrophiles to the ortho and para positions, the choice of catalyst can alter the isomer distribution. researchgate.netquora.com

For the synthesis of this compound, specific Lewis acid catalysts are utilized to favor the formation of this particular isomer. Research has shown that chlorides of certain metals, when used as catalysts, can yield a mixture of trichlorotoluenes with a significant proportion of the 2,3,6-isomer. wikipedia.org A patented process highlights the use of zirconium chloride as a particularly effective catalyst for this transformation. google.com The process can involve a single-step chlorination of toluene or a two-step approach where toluene is first chlorinated to a mixture of chlorotoluenes, which is then further chlorinated to the trichloro stage in the presence of zirconium chloride. google.com

Other metallic chloride catalysts, including those of titanium, thallium, tin, and tungsten, have also been identified as effective in producing a desirable distribution of chlorotoluene isomers, leading to a major amount of the 2,3,6-isomer at the trichloro stage. google.com The use of these catalysts can result in a trichlorotoluene mixture containing at least 50% of the this compound isomer. google.com

Ionic liquids have also been explored as catalysts in toluene chlorination. For instance, [BMIM]Cl-2ZnCl₂ has demonstrated high catalytic activity for the chlorination of toluene to o-chlorotoluene, which is a precursor for further chlorination. mdpi.com

Reaction Conditions and Selectivity Control in Direct Halogenation

Controlling reaction conditions is crucial for maximizing the yield of the desired this compound isomer and minimizing the formation of others. Key parameters that are manipulated include temperature, pressure, and the ratio of reactants. chembk.com

The direct chlorination is typically carried out by treating toluene with three equivalents of chlorine in the presence of a Lewis acid catalyst. wikipedia.org The reaction is generally performed at elevated temperatures and pressures. chembk.com The specific conditions can be tailored to influence the isomeric ratio of the resulting trichlorotoluene mixture.

For example, a process for producing a mixture of trichlorotoluenes rich in the 2,3,6-isomer involves contacting toluene with about 3 gram atoms of chlorine per mole of toluene in the presence of a zirconium chloride or thallium chloride catalyst. google.com

The table below summarizes the influence of different catalytic systems on the production of trichlorotoluene isomers.

| Catalyst System | Key Features | Resulting Isomer Predominance |

| Zirconium Chloride | Can be used in single or two-step chlorination. | Yields a mixture with at least 50% this compound. google.com |

| Thallium Chloride | Used in direct chlorination of toluene. | Produces a trichlorotoluene mixture with a high proportion of the 2,3,6-isomer. google.com |

| Titanium, Tin, Tungsten Chlorides | Effective in guiding the distribution of chlorotoluene isomers. | Results in a major amount of the 2,3,6-isomer at the trichloro stage. google.com |

| Iron or Iodine | Traditional ring-chlorination catalysts. | Tend to produce a mixture with a smaller proportion of the desired isomers like 2,4,5-trichlorotoluene (B165455). google.com |

Multi-Step Synthetic Routes to Positional Isomers of Trichlorotoluene

Multi-step synthetic routes offer an alternative approach to producing specific trichlorotoluene isomers, including this compound, often with higher purity than direct chlorination methods.

Precursor Compounds and Sequential Chlorination Strategies

These methods involve the use of precursor compounds that are sequentially chlorinated to introduce chlorine atoms at specific positions on the aromatic ring. smolecule.com This stepwise approach allows for greater control over the final product's regiochemistry.

One documented strategy involves the chlorination of dichlorotoluene isomers. For instance, the chlorination of a mixture of 2,6-dichlorotoluene (B125461) and 2,3-dichlorotoluene, or a mixture of 2,6-dichlorotoluene, 2,3-dichlorotoluene, and 2,5-dichlorotoluene, in the presence of a metal or metal halide catalyst, can yield this compound. patsnap.com Another example is the chlorination of 2,6-dichlorotoluene, which can produce this compound. rsc.org

Furthermore, this compound has been identified as a by-product in the synthesis of 2,3,5,6-tetrachlorotoluene (B106296) from p-toluenesulfonyl chloride, where it is formed through hydrolysis and steam distillation of the reaction mixture. jst.go.jp The synthesis of other trichlorotoluene isomers, such as 2,3,4-trichlorotoluene (B1346101), can start from precursors like 5-aminotoluene-2-sulfonamide. smolecule.com

Sequential chlorination strategies can also be employed to produce other isomers. For example, 2,4,5-trichlorotoluene can be synthesized with high selectivity by chlorinating p-chlorotoluene in the presence of a specific catalyst system. google.com

Regioselective Functionalization and Derivatization

Regioselective functionalization is a key principle in multi-step syntheses, allowing for the precise placement of substituents on the toluene ring. This can involve a series of reactions that protect certain positions while activating others for chlorination.

While specific examples detailing the complete regioselective synthesis of this compound from a non-chlorinated precursor via multiple functionalization and derivatization steps are not extensively available in the provided search results, the principles of such a synthesis would rely on established organic chemistry transformations. These could include nitration, amination, diazotization, and Sandmeyer reactions to introduce chlorine atoms at the desired positions.

The synthesis of other isomers provides insight into these strategies. For example, the synthesis of 2,3,4-trichlorotoluene can be achieved through a multi-step reaction sequence starting from 5-aminotoluene-2-sulphonamide, involving diazotization and chlorination steps. chemicalbook.com

Electrophilic Aromatic Substitution Pathways for Halogen Introduction

The introduction of chlorine atoms onto the toluene ring to form this compound fundamentally proceeds via an electrophilic aromatic substitution mechanism. researchgate.net In this reaction, a chlorine cation (Cl⁺) or a polarized chlorine molecule acts as the electrophile, attacking the electron-rich benzene ring of toluene.

The methyl group of toluene is an activating group and an ortho-, para-director, meaning it increases the rate of electrophilic substitution and directs the incoming electrophile to the positions ortho (2 and 6) and para (4) to it. quora.com The formation of this compound, which has chlorine atoms at positions not all predicted by the initial directing effect of the methyl group, indicates a more complex substitution pattern that emerges as more chlorine atoms are added to the ring. The electron-withdrawing nature of the already substituted chlorine atoms influences the position of subsequent chlorinations. solubilityofthings.com

The generation of the electrophile is facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). quora.comsmolecule.com The catalyst polarizes the Cl-Cl bond, creating a more potent electrophile that can overcome the aromaticity of the benzene ring. The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step is the deprotonation of the arenium ion to restore the aromaticity of the ring, yielding the chlorinated toluene.

The synthesis of this compound through direct chlorination is a direct application of this pathway, where the conditions and catalyst are optimized to favor substitution at the 2, 3, and 6 positions. wikipedia.org

Choice of Chlorinating Agents and Reaction Environments

The synthesis of this compound is predominantly achieved through the direct chlorination of toluene. This process involves the careful selection of a chlorinating agent and a well-controlled reaction environment to favor the formation of the desired isomer.

A variety of chlorinating agents can be employed for the synthesis of chlorinated toluenes. The most common and industrially viable agent is chlorine gas (Cl2) . smolecule.com Other reagents that have been explored include sulfuryl chloride (SO2Cl2) , which can sometimes offer better selectivity and milder reaction conditions, and a combination of potassium peroxymonosulfate (B1194676) (KHSO5) and potassium chloride (KCl) . researchgate.net The choice of the chlorinating agent can influence the reaction's regioselectivity and the profile of byproducts.

The reaction environment is a critical factor in directing the chlorination process. The reaction is typically carried out in the presence of a Lewis acid catalyst . Common catalysts include ferric chloride (FeCl3) and aluminum chloride (AlCl3) . wikipedia.org Research has shown that specific catalysts, such as the chlorides of zirconium, thallium, titanium, tin, and tungsten , can significantly enhance the yield of the 2,3,6-isomer in the trichlorotoluene mixture. google.com For instance, using a zirconium chloride catalyst for the chlorination of toluene to the trichloro stage results in a product containing a major amount of the 2,3,6-isomer. google.com

The solvent used can also impact the outcome of the reaction. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) have been used. uliege.be Studies have shown that polar, water-miscible solvents such as ethanol, methanol (B129727), and acetonitrile (B52724) can favor aromatic chlorination. researchgate.net The reaction temperature is another crucial parameter that needs to be controlled to manage the extent of chlorination and minimize the formation of unwanted isomers and over-chlorinated products. For example, the chlorination of toluene with certain catalysts is often conducted at temperatures ranging from 15-25°C. google.com

Mechanistic Considerations in Direct Aromatic Substitution

The formation of this compound via direct chlorination of toluene proceeds through an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring, namely the methyl group (-CH3) and the subsequently added chlorine atoms (-Cl).

The methyl group is an activating, ortho-, para- directing group. numberanalytics.comlibretexts.org This means it increases the electron density of the benzene ring, particularly at the positions ortho (2- and 6-) and para (4-) to it, making these sites more susceptible to electrophilic attack. The initial chlorination of toluene, therefore, primarily yields a mixture of o-chlorotoluene and p-chlorotoluene. acs.org

As chlorination proceeds to the dichlorotoluene stage, the directing effects of both the methyl group and the first chlorine atom come into play. Chlorine is a deactivating but also an ortho-, para- directing group. minia.edu.eglibretexts.org The interplay between the activating methyl group and the deactivating but directing chlorine atom influences the position of the second chlorine addition.

The formation of this compound specifically arises from the further chlorination of dichlorotoluene isomers. For instance, the chlorination of 2,6-dichlorotoluene is a key pathway. In 2,6-dichlorotoluene, the positions ortho to the methyl group are already occupied by chlorine atoms. The remaining open positions are 3, 4, and 5. The methyl group directs towards the 4-position, while the chlorine atoms direct towards the remaining ortho and para positions. The electrophilic attack at the 3-position is sterically hindered by the adjacent chlorine and methyl groups. Therefore, the incoming electrophile is directed to the positions influenced by the existing substituents, leading to the formation of this compound among other isomers.

Process Optimization and Industrial Scale Synthesis of this compound

The industrial production of this compound requires processes that are not only high-yielding and selective but also economically viable and scalable.

Development of High-Yield and High-Selectivity Processes

Significant research has been dedicated to developing processes that maximize the yield and selectivity of this compound. One approach involves the chlorination of specific dichlorotoluene isomer mixtures. A patent describes a method where the chlorination of a mixture of 2,6-dichlorotoluene and 2,3-dichlorotoluene, or a mixture of 2,6-, 2,3-, and 2,5-dichlorotoluene, in the presence of a metal or metal halide catalyst, leads to a high reaction yield and selectivity for this compound. patsnap.com

The choice of catalyst is paramount for selectivity. As mentioned earlier, catalysts based on zirconium or thallium chlorides have been shown to favor the formation of the 2,3,6-isomer. In one documented experiment, the chlorination of toluene in the presence of a zirconium tetrachloride catalyst yielded a trichlorotoluene mixture containing 51.1% of the 2,3,6-isomer, resulting in a 45.0% yield of this compound based on the initial toluene. google.com In a comparative experiment using a conventional iron powder catalyst, the yield of the 2,3,6-isomer was significantly lower at 34.7%. google.com

Below is a data table summarizing the impact of different catalysts on the yield of this compound from the chlorination of toluene.

| Catalyst | Percentage of 2,3,6-isomer in Trichlorotoluene Mixture | Overall Yield of this compound |

| Zirconium Tetrachloride | 51.1% | 45.0% |

| Iron Powder | 42.3% | 34.7% |

Data sourced from a comparative study on toluene chlorination. google.com

Cost-Effectiveness and Industrial Applicability of Synthetic Methods

The economic viability of producing this compound on an industrial scale is influenced by several factors, including the cost of raw materials, the efficiency of the process, and the complexity of purification.

The use of inexpensive and readily available raw materials like toluene and chlorine gas is a primary advantage of the direct chlorination route. patsnap.com Furthermore, processes that are simple and operate under mild reaction conditions contribute to lower production costs. patsnap.comgoogle.com

The development of robust and reusable catalysts is another area of focus for improving cost-effectiveness. The use of efficient catalysts that can be easily separated from the reaction mixture and recycled can significantly reduce operational costs. Some patented methods highlight simple process technology and lower production costs as key advantages for industrialization. patsnap.comgoogle.com

Chemical Reactivity and Transformation Studies of 2,3,6 Trichlorotoluene

Halogenation and Dehalogenation Reaction Pathways

The transformation of chlorinated toluenes, including 2,3,6-trichlorotoluene, is a significant area of study due to the need for detoxification of these persistent environmental pollutants and their use as precursors in chemical synthesis. researchgate.net Dehalogenation, the removal of chlorine atoms, can be achieved through various methods, including hydrodechlorination, electrochemical reduction, and catalytic hydrogenation. researchgate.netmdpi.com

Regioselectivity in Hydrodechlorination Processes of Chlorinated Toluenes

Hydrodechlorination involves the reaction of a chlorinated organic compound with a hydrogen source, typically leading to the replacement of a chlorine atom with a hydrogen atom. The position from which the chlorine atom is removed is governed by regioselectivity, which is influenced by factors such as the catalyst used and the electronic and steric effects of the substituents on the aromatic ring.

Studies on the hydrodechlorination of various chlorotoluenes have shown that the reactivity of the chlorine atoms can vary. For instance, in some catalytic systems, the order of reactivity for dechlorination is meta ≈ para > ortho. researchgate.net This selectivity is often attributed to the steric hindrance imposed by the ortho-methyl group, which can impede the approach of the reactant to the catalyst surface. researchgate.net Catalytic hydrodechlorination can be tailored to achieve either partial dechlorination to yield specific, less-chlorinated products or complete dechlorination to hydrocarbons. mdpi.com

Electrochemical Reduction Mechanisms and Product Formation

Electrochemical reduction offers an alternative pathway for the dechlorination of chlorinated toluenes. researchgate.net This method involves the transfer of electrons to the chlorotoluene molecule at a cathode, leading to the cleavage of a carbon-chlorine bond. The half-wave potential (E₁/₂) is a key parameter in electrochemistry, indicating the ease of reduction of a compound. asianpubs.org

The electrochemical reduction of trichlorotoluenes can proceed stepwise, with the number of reduction steps often corresponding to the number of chlorine substituents. researchgate.net The regioselectivity of electrochemical reduction is also a critical aspect. For example, the potentiostatic reduction of 2,3,4-trichlorotoluene (B1346101) has been shown to be remarkably regioselective. researchgate.net The products formed depend on the specific isomer being reduced and the applied potential. For instance, the electroreduction of 2,4,5-trichlorotoluene (B165455) at different potentials yields a mixture of products including various dichlorotoluene and chlorotoluene isomers. researchgate.net

Below is a table showing the experimental half-wave reduction potentials for various chlorotoluenes, which provides insight into their relative ease of electrochemical reduction.

| Compound | Experimental Half-Wave Potential (E₁/₂) (V) |

| 2-Chlorotoluene (B165313) | -2.15 |

| 3-Chlorotoluene | -2.09 |

| 4-Chlorotoluene | -2.10 |

| 2,3-Dichlorotoluene | -1.89 |

| 2,4-Dichlorotoluene | -1.88 |

| 3,4-Dichlorotoluene | -1.53 |

| 2,3,4-Trichlorotoluene | -1.62 |

| 2,4,5-Trichlorotoluene | -1.60 |

| 2,4,6-Trichlorotoluene | -1.80 |

| Data sourced from a quantitative structure-electrochemistry relationship study. asianpubs.org |

Catalytic Hydrogenation for Dechlorination

Catalytic hydrogenation is a widely used method for the dechlorination of organochlorine compounds. researchgate.netmdpi.com This process typically involves reacting the chlorinated substrate with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. mdpi.commdpi.comunive.it

The efficiency and selectivity of catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. For example, palladium-based catalysts are extensively used for the hydrodechlorination of various chlorinated organic compounds. mdpi.com In some systems, the reactivity for dechlorination increases with the removal of each subsequent chlorine atom. unive.it The process can be engineered to achieve complete dechlorination to the parent hydrocarbon, toluene (B28343), or to selectively produce less chlorinated intermediates. unive.itscience.gov

Derivatization and Functional Group Interconversion

Beyond dechlorination, this compound can be chemically modified through derivatization and functional group interconversion to produce valuable chemical intermediates.

Conversion of this compound to Key Chemical Intermediates

One of the most significant applications of this compound is its conversion to 2,3,6-trichlorobenzoic acid. google.compatsnap.com This transformation is typically achieved through the oxidation of the methyl group. google.com The resulting 2,3,6-trichlorobenzoic acid is a widely used herbicide. google.com The process can involve side-chain chlorination followed by hydrolysis and oxidation. google.com

The chlorination of 2-chlorotoluene can yield a trichlorotoluene fraction containing a significant percentage of this compound. chemistry-chemists.com This mixture of isomers can then be used in subsequent reactions. chemistry-chemists.com

Reaction with Nitrogen-Containing Reagents for Benzonitrile Synthesis

The conversion of toluenes to benzonitriles is an important industrial process. Ammoxidation, a vapor-phase reaction involving ammonia (B1221849) and oxygen (typically from air) in the presence of a catalyst, can convert the methyl group of a toluene derivative into a nitrile (cyano) group. google.com This technique is a promising method for producing halogenated benzonitriles from their corresponding toluenes. google.com

While direct studies on the ammoxidation of this compound are not prevalent in the provided search results, the general principles of ammoxidation of chlorinated toluenes suggest its potential applicability. google.com The synthesis of benzonitriles can also be achieved through other routes, such as the reaction of organometallic complexes with a nitrogen source. goettingen-research-online.de

Degradation Kinetics and Environmental Factors Influencing Reactivity

The environmental persistence and transformation of this compound are governed by its reactivity under various environmental conditions. The key degradation pathways for chlorinated aromatic compounds include photolysis, hydrolysis, and thermal decomposition. The kinetics of these processes are influenced by factors such as light intensity, temperature, pH, and the presence of other reactive chemical species.

Photolytic Degradation Processes of Ring-Chlorinated Toluenes

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy. For ring-chlorinated toluenes, this process can occur through two primary mechanisms: direct photolysis and indirect photolysis.

Direct Photolysis: Direct photolysis occurs when the chemical itself absorbs photons, leading to an excited state that subsequently undergoes bond cleavage or other transformations. Chlorinated aromatic compounds absorb light in the UV spectrum. However, for many ring-chlorinated compounds like this compound, the rate of direct photolysis under environmental conditions is often slow. An assessment by the U.S. Environmental Protection Agency (EPA) characterized trichlorotoluenes as being "inert" to direct photolysis, suggesting a high degree of stability in the absence of other contributing factors. This resistance is attributed to the stability of the carbon-chlorine bonds on the aromatic ring.

Indirect Photolysis: Indirect photolysis is often a more significant degradation pathway in the environment. This process is mediated by photosensitizers, which are natural or anthropogenic substances that absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS) that subsequently react with it. In natural waters, chromophoric dissolved organic matter (CDOM), such as humic and fulvic acids, can act as potent photosensitizers. digitellinc.com

Research on related chlorinated aromatic compounds demonstrates the importance of indirect photolysis. While direct photolysis of 2,3,6-trichlorophenylacetic acid (a structurally related herbicide) was found to be negligible, its degradation was significant in the presence of photosensitizers like acetone (B3395972) or humic acids. The primary mechanism in the photolysis of chlorinated aromatics is often reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Studies on other chlorotoluenes have shown that photosensitized irradiation can lead to reductive dechlorination products. For example, acetone-sensitized photolysis of p-chlorotoluene yields toluene.

| Compound | Process | Conditions | Observed Outcome | Reference |

|---|---|---|---|---|

| Trichlorotoluenes | Direct Photolysis | Aquatic Environment Simulation | Characterized as "Inert" | mdpi.com |

| 2,3,6-Trichlorophenylacetic acid | Direct Photolysis | Wavelength >280 nm, 36 hours | No degradation observed | ucl.ac.be |

| 2,3,6-Trichlorophenylacetic acid | Indirect Photolysis | Presence of acetone or humic acid | Significant degradation observed | ucl.ac.be |

| p-Chlorotoluene | Indirect Photolysis | Acetone as sensitizer | Reductive dechlorination to form toluene | oecd.org |

Thermal and Hydrolytic Stability of this compound in Solution

Hydrolytic Stability: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a chlorinated hydrocarbon to hydrolysis depends critically on the location of the chlorine atoms. Chlorine atoms attached directly to an aromatic ring (aryl halides) are significantly more resistant to hydrolysis than those attached to a side chain (benzylic halides).

For ring-chlorinated toluenes, including this compound, the carbon-chlorine bonds are stabilized by the aromatic system, making them very resistant to cleavage by water. An EPA data acquisition report explicitly states that the neutral and alkaline hydrolysis rate constants for trichlorotoluenes are "INERT," indicating that hydrolysis is not a significant degradation pathway under typical environmental pH and temperature conditions. mdpi.com This high stability is a key characteristic of many polychlorinated aromatic compounds.

This contrasts sharply with isomers that have chlorine on the methyl group, such as α,α,α-trichlorotoluene (benzotrichloride). Benzotrichloride hydrolyzes rapidly in the presence of moisture, with a reported half-life of approximately 2.4 minutes at 20°C, yielding benzoic acid and hydrochloric acid. oecd.orgwikipedia.org This highlights the profound influence of substituent position on chemical reactivity.

| Compound | Chlorine Position | Hydrolysis Rate / Half-life | Reference |

|---|---|---|---|

| This compound | Aromatic Ring | Rated as "INERT" | mdpi.com |

| 2-Chlorotoluene | Aromatic Ring | Hydrolysis not expected under environmental conditions | oecd.org |

| α,α,α-Trichlorotoluene (Benzotrichloride) | Methyl Side-Chain | Half-life of ~2.4 minutes at 20°C | oecd.orgwikipedia.org |

Thermal Stability: The thermal stability of this compound in solution is generally high under normal conditions. However, like most organic compounds, it will decompose at elevated temperatures. A safety data sheet for a solution of this compound in methanol (B129727) advises avoiding "extremes of temperature and direct sunlight," although no specific decomposition temperature is provided. hpc-standards.com

Studies on the thermal degradation of other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), typically show that decomposition requires very high temperatures (e.g., >300°C) and often involves processes like pyrolysis or incineration rather than simple degradation in solution. Research on toluene itself indicates that thermal decomposition begins at temperatures above 1100°C. researchgate.net While not directly comparable, this suggests that the C-C and C-H bonds within the toluene structure are inherently strong. The addition of chlorine atoms to the ring is unlikely to dramatically decrease its thermal stability in solution under moderate conditions. Therefore, thermal degradation is not considered a significant environmental fate process for this compound except in high-temperature industrial settings or during incineration.

Advanced Analytical Chemistry for 2,3,6 Trichlorotoluene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow for 2,3,6-Trichlorotoluene, enabling its separation from other related compounds and interfering substances. These techniques are often coupled with powerful detectors for accurate quantification.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Environmental and Research Samples

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and highly effective technique for the analysis of this compound in environmental samples such as water, soil, and air. smolecule.com Its high resolution and sensitivity make it ideal for detecting trace levels of this contaminant. smolecule.comepa.gov The methodology typically involves the extraction of the analyte from the sample matrix, followed by injection into the GC system. In the GC column, compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling definitive identification and quantification.

For instance, the US Environmental Protection Agency (EPA) Method 8121 for chlorinated hydrocarbons outlines gas chromatographic conditions suitable for detecting parts-per-billion (ppb) concentrations of these compounds in environmental matrices. epa.gov While this compound is not explicitly listed in the primary target analytes of this specific method, the conditions can be adapted. The method suggests the use of dual-column/dual-detector systems for improved resolution and confirmation. epa.gov In cases of co-elution, where multiple compounds exit the column at the same time, GC-MS provides the necessary specificity to distinguish between them. epa.gov

Research studies have utilized this compound as an internal standard in the GC-MS analysis of other chlorinated compounds, such as 2,4,6-trichloroanisole (B165457) (TCA) in wine, demonstrating its suitability for precise quantification in complex samples. researchgate.net The selection of appropriate extraction techniques, such as solvent extraction or solid-phase microextraction (SPME), is critical for achieving accurate results. researchgate.nettchibo-nachhaltigkeit.de

Table 1: Typical GC-MS Parameters for Chlorinated Hydrocarbon Analysis

| Parameter | Typical Setting |

| Column | DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Detection Limits | Can range from µg/L to ng/L depending on the matrix and sample preparation researchgate.net |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique applicable to the analysis of this compound. researchgate.net HPLC is particularly useful for compounds that are not easily volatilized or are thermally unstable. Method development in HPLC involves a systematic process of selecting the appropriate column, mobile phase, and detector to achieve the desired separation. researchgate.netchromatographyonline.com

The process begins with understanding the physicochemical properties of this compound, such as its polarity and solubility, which guide the initial choice of chromatographic conditions. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common starting point for nonpolar aromatic compounds. researchgate.net

Validation of an HPLC method is crucial to ensure its reliability and reproducibility. According to International Council for Harmonisation (ICH) guidelines, validation involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 2: Key Stages in HPLC Method Development

| Stage | Description |

| Analyte Properties | Understanding the physicochemical characteristics of this compound. |

| Chromatographic Conditions Selection | Choosing the appropriate column (e.g., C18), mobile phase (e.g., acetonitrile (B52724)/water mixture), and detector (e.g., UV). researchgate.net |

| Optimization | Fine-tuning parameters like mobile phase composition, flow rate, and column temperature to achieve optimal separation. |

| Sample Preparation | Developing a robust procedure to extract this compound from the sample matrix. |

| Method Validation | Verifying the method's performance characteristics according to established guidelines. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. ijpcbs.comnih.gov This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures. ijpcbs.comnih.gov

The primary advantage of UPLC for the analysis of this compound is the substantial reduction in run time, which increases sample throughput. nih.govdshs-koeln.de This is particularly beneficial for large-scale environmental monitoring or industrial quality control. UPLC systems can significantly shorten analysis times, often by a factor of five or more, without compromising the quality of the separation. dshs-koeln.demdpi.com

The development of a UPLC method follows similar principles to HPLC but requires instrumentation capable of handling the higher backpressures. The enhanced resolution of UPLC can also be advantageous for separating this compound from its isomers, which can be challenging with traditional HPLC. waters.com

Table 3: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC |

| Particle Size | 3 to 5 µm ijpcbs.com | < 2 µm ijpcbs.com |

| Operating Pressure | Lower | Higher (up to 1000 bar) ijpcbs.com |

| Analysis Time | Longer | Shorter, rapid analysis nih.govdshs-koeln.de |

| Resolution | Good | Superior nih.gov |

| Solvent Consumption | Higher | Lower waters.com |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman) in Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule. gatewayanalytical.com These techniques are powerful tools for the structural analysis of this compound.

For this compound, the positions and intensities of the bands in the FT-IR and FT-Raman spectra are characteristic of the substituted benzene (B151609) ring and the methyl group. The substitution pattern of the chlorine atoms on the aromatic ring creates a unique vibrational signature that can be used to distinguish it from other trichlorotoluene isomers. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational frequencies to specific molecular motions. nih.govnih.govscholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise identification of isomers like this compound. azom.com ¹H NMR and ¹³C NMR are the most common types of NMR used for this purpose.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons and how they are connected to each other. For this compound, the aromatic protons and the methyl protons will have distinct signals.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a separate signal. The specific arrangement of the three chlorine atoms and the methyl group on the benzene ring of this compound results in a unique set of ¹³C chemical shifts. nih.gov

The ability of NMR to distinguish between subtle structural differences makes it particularly valuable for differentiating this compound from its various isomers (e.g., 2,4,5-Trichlorotoluene (B165455), 3,4,5-Trichlorotoluene). mdpi.com The distinct patterns of chemical shifts and coupling constants in the NMR spectra of each isomer serve as a definitive identifier. mdpi.com

Development of Reference Standards and Quality Control Protocols

The reliability and accuracy of analytical data are paramount in environmental science, particularly when monitoring for specific chemical compounds like this compound. To achieve this, the development and implementation of robust reference standards and quality control protocols are essential. These elements form the bedrock of data comparability and traceability, ensuring that measurements made at different times and in different laboratories are meaningful and can be confidently compared.

Importance of Certified Reference Materials for Environmental Testing

Certified Reference Materials (CRMs) are fundamental to the quality assurance and quality control (QA/QC) of environmental measurements. nih.goviaea.org They are highly characterized and homogeneous materials with certified property values, such as purity or concentration, and an associated uncertainty. targetanalysis.gr The use of CRMs is critical for a number of reasons:

Ensuring Accuracy and Comparability: CRMs serve as a benchmark for analytical measurements, allowing laboratories to verify the accuracy of their results. bipm.orgresearchgate.net By analyzing a CRM alongside routine samples, a laboratory can demonstrate that its measurement system is performing correctly and that the data generated is reliable. This is crucial for environmental monitoring programs where data from various sources must be comparable to assess trends and compliance with regulatory limits. bipm.orgnih.gov

Method Validation: Before a new analytical method is implemented for routine use, it must be validated to ensure it is fit for its intended purpose. CRMs are indispensable in this process for assessing the method's accuracy, precision, and trueness. hpc-standards.com

Establishing Metrological Traceability: The use of CRMs provides a direct link in the chain of metrological traceability, connecting the measurement result to a stated reference, usually the International System of Units (SI). bwise.kr This unbroken chain of comparisons ensures that the measurement has a sound and internationally recognized basis. researchgate.net

Regulatory Compliance: Environmental regulations often mandate the use of specific analytical methods and adherence to strict quality control criteria. The use of CRMs produced by accredited organizations helps laboratories meet these requirements and provides confidence to regulatory bodies and the public in the quality of the reported data. nih.gov

Producers of this compound CRMs, such as LGC Standards and SPEX CertiPrep, operate under stringent international standards like ISO 17034. fishersci.comlgcstandards.com This standard specifies the general requirements for the competence of reference material producers, ensuring that the CRMs are of high quality and come with a comprehensive certificate of analysis. lgcstandards.comfishersci.com

Table 1: Key Roles of Certified Reference Materials in Environmental Testing

| Role | Description |

| Accuracy Verification | Confirms that an analytical method is producing correct results by comparing the measured value to the certified value of the CRM. |

| Inter-laboratory Comparability | Ensures that results from different laboratories can be reliably compared, which is essential for large-scale environmental monitoring. |

| Method Validation | Used to assess the performance characteristics of a new analytical method, including its accuracy, precision, and limits of detection. |

| Instrument Calibration | While not their primary use, high-purity CRMs can be used to calibrate analytical instruments. |

| Quality Control | Incorporated into routine analytical runs to monitor the ongoing performance of a measurement process. |

| Establishing Traceability | Provides a link to a recognized standard, often the SI, ensuring the defensibility and international acceptance of the data. |

Analytical Techniques for Reference Material Characterization

The certification of a reference material for a compound like this compound is a rigorous process that involves a combination of analytical techniques to determine its purity and characterize any impurities. The primary approach for certifying high-purity organic reference materials is the mass balance method. This method involves the separate determination and summation of all significant impurities, which is then subtracted from 100% to yield the purity of the main component.

The key analytical techniques employed in the characterization of a this compound CRM typically include:

Chromatographic Methods (GC-MS and HPLC): Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities. oup.commdpi.com For a this compound reference material, GC-MS would be used to separate and identify any isomeric impurities (other trichlorotoluene isomers) or related chlorinated compounds. High-performance liquid chromatography (HPLC) can be used for the analysis of less volatile or thermally labile impurities. nih.gov

Karl Fischer Titration: This is a specific and highly accurate method for the determination of water content in the material. Water is a common impurity in organic materials, and its precise quantification is essential for an accurate purity assessment.

Thermogravimetric Analysis (TGA): TGA is used to determine the content of non-volatile impurities. The sample is heated in a controlled atmosphere, and the weight loss is measured as a function of temperature. Any residue remaining at high temperatures can be quantified as non-volatile inorganic impurities.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a primary and highly accurate method for the direct determination of the purity of organic compounds, including reference materials. bipm.orgbwise.kr It offers a direct measurement of the analyte's purity by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. nih.govjeol.com qNMR is valued for being a non-destructive technique and for its ability to provide SI-traceable purity values. bipm.orgnih.gov

The results from these independent analytical techniques are combined to provide a comprehensive characterization of the this compound reference material and to assign a certified purity value with a stated uncertainty.

Table 2: Analytical Techniques for the Characterization of this compound Reference Material

| Analytical Technique | Purpose | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile organic impurities. | Identity and concentration of related isomers and other organic contaminants. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile or thermally unstable organic impurities. | Purity profile and detection of less volatile contaminants. |

| Karl Fischer Titration | Determination of water content. | Precise percentage of water in the material. |

| Thermogravimetric Analysis (TGA) | Quantification of non-volatile impurities. | Percentage of inorganic or non-volatile residue. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct measurement of the purity of the main component. | Absolute purity value with traceability to SI units. |

Environmental Chemistry and Fate of 2,3,6 Trichlorotoluene

Occurrence and Distribution in Environmental Compartments

2,3,6-Trichlorotoluene has been recognized as a potential environmental contaminant due to its persistence and detection in various environmental matrices. smolecule.com It is used as an intermediate in chemical synthesis and as a solvent, which can lead to its release into the environment. cymitquimica.com

This compound has been detected in water samples, indicating its presence in aquatic systems. smolecule.com Monitoring studies often employ this compound as a marker to assess contamination from industrial waste and to understand the movement of such pollutants. smolecule.com For instance, a water quality value of 0.34 µg/L has been established for 2,3,6-TCT in New York State. epa.gov Test reports from various environmental monitoring programs show detection limits for this compound in wastewater, often around 0.1 to 0.2 parts per billion (ppb). benettongroup.comscribd.com The low water solubility of 2,3,6-TCT means that in aquatic environments, it is more likely to partition to sediment. cymitquimica.comhpc-standards.com Desorption from contaminated sediments can act as a continuing source of the compound into the water column. whoi.edu

Table 1: Detection of this compound in Water Samples This table is interactive. Users can sort columns by clicking on the headers.

| Sample Source | Concentration / Detection Limit | Reference |

|---|---|---|

| New York State Ambient Water Quality | 0.34 µg/L | epa.gov |

| Wastewater Test Report | 0.2 ppb | benettongroup.com |

| Wastewater Test Report | 0.2 ppb | scribd.com |

| Lake Ontario Sediment Desorption | 1 kg/yr | whoi.edu |

Environmental Persistence and Transport Mechanisms of Chlorinated Aromatics

Chlorinated aromatic compounds, including trichlorotoluenes, are known for their environmental persistence. rewe-group.comcymitquimica.com Their chemical stability and resistance to degradation contribute to their long-term presence in the environment. cymitquimica.com

The long-range transport of chlorinated aromatics like this compound is influenced by their physical and chemical properties. rewe-group.com Compounds with a certain degree of volatility can be transported over long distances in the atmosphere. rewe-group.com The relatively slow degradation of some chlorinated compounds in the air allows for this long-range atmospheric transport. rewe-group.com The deposition of these compounds can occur through wet and dry deposition, leading to their presence in remote ecosystems. rsc.org

The degradation of this compound in the environment can occur through various pathways, although it is generally a slow process. chemicalbook.com One expected major metabolic degradation pathway is the oxidation of the methyl group, similar to other toluene (B28343) derivatives. epa.gov In some cases, microorganisms can play a role in the breakdown of chlorinated toluenes. researchgate.net For example, some bacterial strains can dioxygenate the aromatic ring or mono-oxygenate the methyl group of certain trichlorotoluenes. researchgate.net However, for some isomers, these transformations can lead to the formation of dead-end products. researchgate.net Reductive dehalogenation is another potential degradation pathway under anaerobic conditions. asm.org

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of a substance in an organism. For this compound, its potential for bioaccumulation is a key aspect of its environmental risk profile. The bioconcentration factor (BCF) is a common measure used to estimate this potential.

Various models and calculations have been used to estimate the BCF of this compound. A calculated BCF value of 4.930 has been noted, although this was the only value available in that particular study and was used in a food-chain model context. epa.gov Other estimations provide a range of BCF values. One prediction using the BCFBAF Program estimated the BCF to be 205.5 L/kg. europa.eu Another estimation, based on a calculated logKow of 3.06, resulted in a BCF of 46. europa.eu A predicted BCF of 775 has also been reported. europa.eu The EPA's dashboard provides a predicted log(BCF) of 3.58. epa.gov The differences in these values highlight the variability in prediction methods. Generally, chlorinated hydrocarbons are known to bioaccumulate in the fatty tissues of organisms. rewe-group.com

Table 2: Estimated Bioconcentration Factors (BCF) for this compound This table is interactive. Users can sort columns by clicking on the headers.

| BCF Value | Method | Reference |

|---|---|---|

| 4.930 | Calculated (CLOGP) | epa.gov |

| 205.5 L/kg | Predicted (BCFBAF Program) | europa.eu |

| 46 | Estimated (from logKow of 3.06) | europa.eu |

| 775 | Predicted (SciFinder) | europa.eu |

| 3.58 (logBCF) | Predicted (EPA) | epa.gov |

Uptake and Accumulation in Living Organisms

The potential for this compound (2,3,6-TCT) to be taken up and accumulated by living organisms is primarily governed by its physicochemical properties, namely its low water solubility and high lipophilicity. Its calculated octanol-water partition coefficient (log Kₒw), a key indicator of bioaccumulation potential, is 4.93. epa.gov This value suggests a tendency for the compound to partition from water into the fatty tissues of organisms.

The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, has been estimated for 2,3,6-TCT through various computational models. These predictions show a range of potential BCF values. For instance, one estimation using the BCFBAF Program from the U.S. Environmental Protection Agency (EPA) predicted a BCF of 205.5 L/kg. Other models have produced higher estimates, such as 573 and 775. In contrast, regression-derived equations based on water solubility and log Kₒw have suggested lower BCF values of 62 and 46, respectively. While measured BCF data are not available, these estimations indicate a moderate potential for bioconcentration in aquatic species. epa.gov

Field studies from contaminated sites provide real-world context. In sediments of the St. Clair and St. Marys Rivers, 2,3,6-TCT has been detected, indicating its persistence in the environment. uoguelph.ca However, its detection in local biota has been less consistent, suggesting that while the compound is present in the habitat, its uptake and accumulation levels may vary significantly depending on the species and local environmental conditions. uoguelph.ca

Table 1: Estimated Bioconcentration Factor (BCF) for this compound

| Estimation Method | Predicted BCF Value | pH (if specified) | Reference |

| BCFBAF Program (USEPA) | 205.5 L/kg | Not specified | epa.gov |

| Chemspider Database | 573.05 | 5.5 and 7.4 | epa.gov |

| SciFinder Database | 775 | Not specified | epa.gov |

| Regression-derived (from water solubility) | 62 | Not specified | epa.gov |

| Regression-derived (from log Kₒw) | 46 | Not specified | epa.gov |

Trophic Transfer and Biomagnification in Food Chains

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption, while biomagnification is the increasing concentration of those contaminants at successively higher levels in a food chain. mdpi.com For a chemical to biomagnify, it must be persistent in the environment, bioavailable for uptake, and resistant to metabolic degradation by organisms.

Direct experimental studies on the trophic transfer and biomagnification of 2,3,6-TCT are limited. However, its potential can be inferred from its chemical properties and the behavior of similar compounds. Generally, organic chemicals with a log Kₒw between 5 and 7 are considered to have the potential to biomagnify in aquatic food webs. epa.gov With a log Kₒw of 4.93, 2,3,6-TCT is near this range, suggesting a potential for biomagnification. epa.gov

Remediation Strategies and Environmental Management of this compound Contamination

Approaches to Prevent Environmental Release

Preventing the release of 2,3,6-TCT into the environment is a critical component of its management, guided by regulatory frameworks and industrial best practices. In some jurisdictions, trichlorotoluene is classified as a highly harmful compound, meaning its release must be prevented or minimized through the use of the Best Available Techniques (BAT). nsw.gov.au

Key preventative strategies in industrial settings include:

Process Engineering Controls: Implementing closed-loop systems for chemical transfer and "closed" feed systems into batch reactors can minimize fugitive emissions. chlorinated-solvents.eu Vapor recovery systems attached to equipment vents can capture volatile organic compounds (VOCs) before they are released into the atmosphere. chlorinated-solvents.eu

Solvent Management: Where 2,3,6-TCT is used as a solvent, recovery and reuse through methods like distillation should be prioritized. nsw.gov.au When possible, substitution with less toxic and more degradable alternatives is encouraged. nsw.gov.au

Storage and Handling: Proper storage in tightly sealed containers in cool, well-ventilated areas is essential. chlorinated-solvents.eu Storage facilities should have secondary containment structures, such as impervious basins, to capture any leaks or spills and prevent contamination of soil and groundwater. nsw.gov.auchlorinated-solvents.eu Regular inspection and maintenance of tanks and pipelines are also crucial. nsw.gov.au

Waste Management: Minimizing waste generation through efficient inventory control and reprocessing of off-specification products is a key principle. nsw.gov.au

A guiding philosophy for environmental management is the principle of "zero discharge," which commits to eliminating industrial releases of all hazardous chemicals through a preventative approach. nsw.gov.au

Engineered Degradation Technologies for Contaminated Sites

When contamination with 2,3,6-TCT occurs, various engineered technologies can be employed for remediation of soil and groundwater. The selection of a technology depends on site-specific conditions, contaminant concentrations, and remedial goals. augustmack.comepa.gov

Bioremediation: This approach uses microorganisms to break down contaminants. Studies have shown that 2,3,6-TCT can be reductively dechlorinated in soil slurries by microbial consortia. researchgate.netasm.org The process can transform it into less chlorinated toluenes and ultimately to toluene, which can be further degraded. researchgate.net Enhancing the activity of these microorganisms through the addition of nutrients or other stimulating conditions (bio-stimulation) or by introducing specific microbial cultures (bio-augmentation) can improve remediation efficiency. microbe.com

In-Situ Chemical Oxidation (ISCO): ISCO involves injecting powerful chemical oxidants into the contaminated area to destroy the pollutants. frtr.govwikipedia.org Reagents like permanganate (B83412) (sodium or potassium), persulfate, and Fenton's reagent (hydrogen peroxide with an iron catalyst) have been used to treat a wide range of chlorinated solvents. frtr.govwikipedia.orgregenesis.com At some contaminated sites, the injection of sodium permanganate has been used to reduce concentrations of volatile organic compounds in groundwater. ny.gov

Physical and Containment Technologies: At sites with high concentrations of contaminants, physical removal or containment may be necessary.

Excavation: The direct removal of contaminated soil is a straightforward approach, though it requires subsequent treatment or disposal of the excavated material. augustmack.com

Groundwater Pump-and-Treat: This method involves extracting contaminated groundwater and treating it above ground using technologies like carbon adsorption before reinjecting it or discharging it. epa.govmdpi.com This has been a component of remedial actions at sites contaminated with 2,3,6-TCT. epa.gov

Thermal Remediation: Technologies such as electrical resistance heating can be used to heat the subsurface, causing contaminants to volatilize and be captured through a vapor recovery system. augustmack.com Other thermal methods include thermal desorption and incineration. engineering.org.cn

Containment: Capping of contaminated areas with low-permeability materials can prevent the infiltration of rainwater and the migration of contaminants. ny.gov Slurry walls can be installed to create physical barriers to groundwater flow. epa.gov

These technologies can be used alone or in combination to create an effective remedial strategy for sites impacted by this compound. augustmack.commicrobe.com

Table 2: Summary of Remediation Technologies for this compound

| Technology Category | Specific Method | Mechanism of Action | Applicability |

| Bioremediation | Reductive Dechlorination | Microorganisms remove chlorine atoms from the molecule under anaerobic conditions. researchgate.netasm.org | Soil, Groundwater |

| Bio-augmentation/Biostimulation | Introduction of specific microbes or nutrients to enhance natural degradation processes. microbe.com | Soil, Groundwater | |

| Chemical Remediation | In-Situ Chemical Oxidation (ISCO) | Injection of strong oxidants (e.g., permanganate, persulfate) to chemically destroy contaminants. frtr.govwikipedia.org | Soil, Groundwater |

| In-Situ Chemical Reduction (ISCR) | Injection of reductants (e.g., Zero-Valent Iron - ZVI) to degrade chlorinated compounds. regenesis.com | Groundwater | |

| Physical/Containment | Excavation | Physical removal of contaminated soil for off-site treatment or disposal. augustmack.com | Soil |

| Pump-and-Treat | Extraction of contaminated groundwater for ex-situ treatment. mdpi.com | Groundwater | |

| Thermal Treatment | Heating the subsurface to volatilize or destroy contaminants (e.g., thermal desorption, vitrification). augustmack.comengineering.org.cn | Soil, Groundwater | |

| Capping/Containment Walls | Physical barriers to isolate contaminants and prevent migration. ny.gov | Soil, Groundwater |

Toxicological Investigations and Mechanisms of Action of 2,3,6 Trichlorotoluene

Cellular and Subcellular Interactions of Trichlorotoluene Isomers

The toxicity of trichlorotoluene isomers, including 2,3,6-trichlorotoluene, manifests through various interactions at the cellular level. These interactions can disrupt normal cellular function, leading to broader pathological effects.

Studies involving 28-day dietary administration in rats have revealed that trichlorotoluene (TCT) isomers can induce mild biochemical changes in the serum of male rats. nih.gov Specifically, exposure to 2,3,6-TCT was linked to increased activities of certain enzymes, indicating a disruption of metabolic processes. nih.gov

One study observed that male rats fed 5.0 ppm of 2,3,6-TCT showed increased activities of Succinate Dehydrogenase (SDH). nih.gov Other isomers also demonstrated effects on enzyme activity; for instance, alpha,alpha,alpha-TCT at 500 ppm led to elevated Lactate Dehydrogenase (LDH) activities, and alpha,2,6-TCT at the same concentration increased hepatic microsomal aminopyrine N-demethylase activities. nih.gov

Table 1: Effects of Trichlorotoluene Isomers on Enzyme Activity in Male Rats

| Compound | Concentration (ppm) | Affected Enzyme | Observed Effect |

|---|---|---|---|

| This compound | 5.0 | Succinate Dehydrogenase (SDH) | Increased activity nih.gov |

| alpha,alpha,alpha-Trichlorotoluene | 500 | Lactate Dehydrogenase (LDH) | Elevated activity nih.gov |

| alpha,2,6-Trichlorotoluene | 500 | Aminopyrine N-demethylase | Increased activity nih.gov |

While related chlorinated compounds are known to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to lipid peroxidation and damage to cellular components, specific studies detailing the mechanisms of oxidative stress and inflammation induction for this compound are not extensively covered in the available research. oncotarget.com The general mechanism involves an imbalance between the production of free radicals and the body's ability to counteract their harmful effects with antioxidants. oncotarget.com This can trigger inflammatory pathways, but direct evidence linking 2,3,6-TCT to these specific processes requires further investigation.

Evidence of cytotoxicity at the cellular level can be inferred from histological observations in organ tissues. Following a 28-day feeding study, mild histological changes were noted in the liver and kidneys of rats treated with trichlorotoluene isomers. nih.gov Such changes in tissue structure suggest underlying cellular damage, which is a key manifestation of cytotoxicity.

Organ Systemic Effects and Pathological Manifestations

The cellular disruptions caused by this compound can escalate to produce observable effects and pathological changes in specific organ systems.

The liver and kidneys are primary sites for the metabolism and excretion of xenobiotics and are thus susceptible to damage from chemical exposure. In studies with this compound, significant impacts on the hepatic system were observed. Male rats fed diets containing 5.0 ppm and 500 ppm of 2,3,6-TCT for 28 days exhibited significant increases in liver weight. nih.gov Furthermore, mild histological changes were seen in both the liver and the kidneys of rats treated with TCT isomers, indicating that both organ systems are targets of the compound's toxicity. nih.gov

Table 2: Hepatic Effects of this compound in Male Rats

| Concentration (ppm) | Organ | Observed Effect |

|---|---|---|

| 5.0 | Liver | Significant increase in weight nih.gov |

| 500 | Liver | Significant increase in weight nih.gov |

| Not specified | Liver, Kidney | Mild histological changes nih.gov |

The potential for chlorinated organic solvents to induce neurotoxic effects is a recognized area of toxicology. researchgate.net However, specific studies focused on the neurological effects and neurotoxicity of this compound were not detailed in the reviewed literature. Therefore, a conclusive profile of its neurotoxic potential cannot be constructed from the available data.

Endocrine System Modulation and Endocrine Disruption Potential

The potential for this compound to modulate endocrine system function has been suggested by toxicological studies. Investigations into the effects of various trichlorotoluene (TCT) isomers have revealed mild histological changes in the thyroid gland of rats exposed to these compounds nih.gov. The thyroid is a critical component of the endocrine system, responsible for producing hormones that regulate metabolism.

In a 28-day feeding study, Sprague-Dawley rats were administered this compound in their diet. The study observed mild, non-dose-dependent histological alterations in the thyroid gland of treated rats nih.gov. These changes included a slight increase in follicular cell height and a decrease in the amount of colloid. While these observations were not considered overtly toxic, they suggest a potential interaction between this compound and the thyroid axis. The U.S. Environmental Protection Agency (EPA) has also listed this compound in its Endocrine Disruptor Screening Program universe of chemicals, indicating a need for further investigation into its potential to interfere with the endocrine system epa.gov.

The broader class of halogenated aromatic hydrocarbons, which includes chlorinated toluenes, contains compounds known to interact with endocrine pathways. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is a well-studied endocrine disruptor that can modulate endocrine pathways and inhibit estrogen-induced responses nih.gov. While this compound is structurally different, its classification as a halogenated aromatic compound warrants consideration of its endocrine-disrupting potential.

Observations of Gastric and Respiratory Irritation

Information specifically detailing the gastric and respiratory irritation potential of this compound is limited. However, studies on related α-chlorinated toluenes have demonstrated irritant effects on the respiratory tract in mice who.int. Inhalation is a primary route of exposure for volatile organic compounds like toluene (B28343) and its chlorinated derivatives alnoor.edu.iqnih.gov.

Inhalation of hazardous particles and chemicals can provoke a pulmonary inflammatory response, potentially leading to chronic respiratory conditions longdom.org. For toluene, irritation of the nose and throat has been reported in human exposure studies nih.gov. While these findings relate to the parent compound, they highlight the potential for volatile aromatic hydrocarbons to irritate respiratory tissues.

Regarding gastric effects, a study involving the oral administration of benzotrichloride, an α-trichlorinated toluene, to mice resulted in the induction of forestomach papillomas and carcinomas who.intnih.gov. This indicates that certain chlorinated toluenes can exert significant toxic effects on the gastric mucosa following ingestion. Although direct evidence for this compound is not available, these findings with a related isomer suggest that the potential for gastric irritation should be considered.

Reproductive and Developmental Toxicology of Chlorinated Toluenes

The reproductive and developmental effects of chlorinated toluenes are an area of toxicological concern. Research on the parent compound, toluene, has shown that it can cause intrauterine developmental retardation in animals, an effect also observed in humans who have abused toluene-containing products during pregnancy nih.gov.

Impact on Fetal Development and Offspring Health

Histopathological Lesions in Maternal Tissues

Data specifically examining histopathological lesions in maternal tissues following exposure to this compound are scarce. However, a 28-day study in non-pregnant rats fed 2,3,6-TCT did report mild histological changes in the liver and kidneys of the treated animals nih.gov. In male rats, significant increases in liver weights were observed nih.gov. These findings suggest that the liver is a target organ for this compound toxicity. During pregnancy, maternal liver and kidney function are critical for a healthy outcome, and damage to these organs could have indirect adverse effects on fetal development.

Comparative Toxicological Profiles of Trichlorotoluene Isomers and Analogs

The toxicity of trichlorotoluene can vary significantly depending on the specific isomer. A comparative 28-day feeding study in rats evaluated the effects of three different isomers: α,α,α-trichlorotoluene (benzotrichloride), α,2,6-trichlorotoluene, and this compound nih.gov. This study provides valuable insights into the differential toxicity of these compounds.

The results indicated that all three isomers possess a relatively low order of oral toxicity in the rat, with no deaths occurring during the study. However, distinct toxicological effects were observed for each isomer. For instance, significant increases in liver weights were noted in male rats fed 2,3,6-TCT nih.gov. Mild serum biochemical changes were also seen, including increased sorbitol dehydrogenase (SDH) activities in male rats fed α,α,α-TCT and 2,3,6-TCT, and elevated lactate dehydrogenase (LDH) activities in those fed α,α,α-TCT. Furthermore, hepatic microsomal aminopyrine N-demethylase activities were increased in male rats that received α,2,6-TCT nih.gov.

| Isomer | Effect on Liver Weight | Serum Biochemical Changes | Hepatic Enzyme Activity |

|---|---|---|---|

| This compound | Significant Increase | Increased SDH Activity | Not reported |

| α,α,α-Trichlorotoluene | Not reported | Increased SDH & LDH Activity | Not reported |

| α,2,6-Trichlorotoluene | Not reported | Not reported | Increased Aminopyrine N-demethylase |

Histological examination revealed mild changes in the liver, kidney, and thyroid of rats treated with all three isomers, suggesting common target organs but potentially different mechanisms or potencies of action nih.gov.

Structure-Toxicity Relationships within the Chlorinated Toluene Family

The relationship between the chemical structure of chlorinated toluenes and their toxicological activity is a key aspect of their hazard assessment. The position and number of chlorine atoms on the toluene molecule can significantly influence its metabolic fate and biological reactivity.

In the case of trichlorotoluene isomers, the location of the chlorine atoms—either on the aromatic ring or on the methyl side chain—plays a crucial role. The study by Chu et al. (1984) compared a ring-chlorinated isomer (2,3,6-TCT), a side-chain-chlorinated isomer (α,α,α-TCT), and an isomer with chlorine atoms on both the ring and side chain (α,2,6-TCT) nih.gov. The different patterns of toxicity observed, such as the specific induction of liver enzymes by α,2,6-TCT and the significant effect on liver weight by 2,3,6-TCT, highlight these structure-toxicity relationships nih.gov.

Generally, for chlorinated aromatic compounds, an increase in the degree of chlorination can lead to increased toxicity nih.gov. However, the specific substitution pattern is also critical. The differing toxicological profiles of the TCT isomers underscore the principle that the precise arrangement of chlorine atoms governs the interaction of the molecule with biological systems, leading to distinct toxic outcomes.

Differences in Biological Response to Positional Isomers

A 28-day feeding study in rats demonstrated that while all tested isomers exhibit a low order of oral toxicity, their specific effects on the liver and serum biochemistry vary. nih.gov For instance, significant increases in liver weight were observed specifically in male rats administered 2,3,6-TCT. nih.govepa.gov In contrast, other isomers did not produce this particular effect under the same conditions.

Mild histological changes in the liver, kidney, and thyroid were noted across the different isomers tested, suggesting these are common target organs for this class of compounds. nih.govepa.gov However, the biochemical changes in the serum showed more isomer-specific variations. Elevated activities of sorbitol dehydrogenase (SDH), an indicator of hepatic injury, were noted in male rats fed both α,α,α-TCT and 2,3,6-TCT, but at different dietary concentrations. nih.govepa.gov Furthermore, elevated lactate dehydrogenase (LDH) activity was specifically associated with high concentrations of α,α,α-TCT. nih.gov Another isomer, α,2,6-TCT, was shown to increase hepatic microsomal aminopyrine N-demethylase activity, an effect not reported for the other isomers in the same study. nih.gov

These findings underscore the principle that the isomeric structure is a critical determinant of the toxicological outcome of trichlorotoluenes.

Comparative Biological Effects of Trichlorotoluene Isomers in Male Rats

| Biological Effect | This compound | α,α,α-Trichlorotoluene | α,2,6-Trichlorotoluene |

| Liver Weight | Significant increase observed nih.govepa.gov | No significant effect reported nih.gov | No significant effect reported nih.gov |

| Sorbitol Dehydrogenase (SDH) Activity | Increased activity observed nih.govepa.gov | Increased activity observed nih.gov | No significant effect reported nih.gov |

| Lactate Dehydrogenase (LDH) Activity | No significant effect reported nih.gov | Elevated activity observed nih.gov | No significant effect reported nih.gov |